Creatine orotate

描述

属性

分子式 |

C9H13N5O6 |

|---|---|

分子量 |

287.23 g/mol |

IUPAC 名称 |

2-[carbamimidoyl(methyl)amino]acetic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C5H4N2O4.C4H9N3O2/c8-3-1-2(4(9)10)6-5(11)7-3;1-7(4(5)6)2-3(8)9/h1H,(H,9,10)(H2,6,7,8,11);2H2,1H3,(H3,5,6)(H,8,9) |

InChI 键 |

ROOICMQQLCQCBE-UHFFFAOYSA-N |

规范 SMILES |

CN(CC(=O)O)C(=N)N.C1=C(NC(=O)NC1=O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Creatine Orotate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of creatine (B1669601) orotate (B1227488), a compound of interest for various research applications. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of relevant biochemical pathways and experimental workflows to support researchers in the fields of drug development, nutritional science, and metabolic studies.

Introduction

Creatine orotate is a salt formed from creatine, a nitrogenous organic acid crucial for energy metabolism in muscle and brain tissue, and orotic acid, an intermediate in the biosynthesis of pyrimidines. The combination of these two molecules is hypothesized to offer synergistic benefits, leveraging the ergogenic and neuroprotective properties of creatine with the role of orotic acid in nucleotide synthesis. This guide outlines the chemical synthesis and purification strategies necessary to produce high-purity this compound for research purposes.

Synthesis of this compound

The synthesis of this compound involves the reaction of creatine monohydrate with orotic acid. The reaction can be carried out in various solvents and at different molar ratios to yield mono-, di-, or trithis compound. The following protocols are based on established patent literature.[1]

Synthesis of Monothis compound

A common method for the synthesis of monothis compound involves the direct reaction of equimolar amounts of creatine monohydrate and orotic acid in an alcohol solvent or water.[1]

Experimental Protocol:

-

Suspend 149 grams of creatine monohydrate in 1.5 liters of ethanol (B145695) in a reaction vessel equipped with a stirrer.

-

Agitate the mixture for 30 minutes at room temperature.

-

Slowly add 156 grams of orotic acid to the suspension while continuing to stir.

-

Maintain the reaction at room temperature with continuous stirring for 4 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the collected solid with ethanol to remove any unreacted starting materials.

-

Dry the product to obtain this compound.[1]

A similar procedure can be followed using water as the solvent.[1]

Synthesis of Dicreatine and Trithis compound

By adjusting the molar ratio of creatine monohydrate to orotic acid, it is possible to synthesize dicreatine and trithis compound.[1]

Experimental Protocol (Dithis compound):

-

Suspend 298 grams of creatine monohydrate in 2.5 liters of ethanol and stir for 30 minutes at room temperature.[1]

-

Slowly add 156 grams of orotic acid and continue stirring for 4 hours at room temperature.[1]

-

Isolate the product by filtration, wash with ethanol, and dry.[1]

Experimental Protocol (Trithis compound):

-

Suspend 447 grams of creatine monohydrate in 3.5 liters of ethanol and stir for 30 minutes at room temperature.[1]

-

Slowly add 156 grams of orotic acid and maintain the reaction with stirring for 4 hours at room temperature.[1]

-

Collect the product by filtration, wash with alcohol, and dry.[1]

Quantitative Data Summary

| Product | Molar Ratio (Creatine:Orotic Acid) | Creatine Monohydrate (g) | Orotic Acid (g) | Solvent | Solvent Volume (L) | Reaction Time (h) | Yield (g) |

| This compound | 1:1 | 149 | 156 | Ethanol | 1.5 | 4 | 272[1] |

| This compound | 1:1 | 149 | 156 | Water | 2.0 | 4 | 270[1] |

| Dithis compound | 2:1 | 298 | 156 | Ethanol | 2.5 | 4 | 410[1] |

| Trithis compound | 3:1 | 447 | 156 | Ethanol | 3.5 | 4 | 555[1] |

Purification of this compound for Research Applications

For research applications, a high degree of purity is essential. The crude product obtained from the synthesis can be further purified using one or a combination of the following methods.

Recrystallization

Recrystallization is a standard technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Experimental Protocol (General):

-

Select an appropriate solvent or solvent system. For creatine and its salts, water or ethanol-water mixtures are common, though the low solubility of creatine can make recrystallization from water challenging.[2]

-

Dissolve the crude this compound in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. This technique can be effective in removing charged impurities.

Experimental Protocol (General):

-

Select an appropriate ion-exchange resin (anion or cation exchange) based on the isoelectric point of this compound and the charge of the impurities to be removed.

-

Equilibrate the chromatography column with a starting buffer at a specific pH.

-

Dissolve the crude this compound in the starting buffer and load it onto the column.

-

Wash the column with the starting buffer to remove unbound impurities.

-

Elute the bound this compound using a gradient of increasing salt concentration or by changing the pH of the buffer.

-

Collect fractions and analyze for the presence of the desired product.

-

Combine the pure fractions and remove the solvent to isolate the purified this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities.

Suggested HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A common mobile phase for creatine analysis is a phosphate (B84403) buffer. For this compound, a gradient elution with a mixture of an aqueous buffer (e.g., potassium phosphate monobasic, pH 4) and a polar organic solvent like acetonitrile (B52724) may be effective.

-

Detection: UV detection at a wavelength around 210-220 nm is suitable for both creatine and orotic acid.

-

Standard: A reference standard of this compound would be ideal. If unavailable, standards of creatine and orotic acid can be used to identify the respective peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for both the creatine and orotate moieties. For the creatine portion, signals corresponding to the N-methyl group and the methylene (B1212753) protons are expected. The orotate portion will exhibit signals for the vinyl proton and the exchangeable N-H protons.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information.

-

Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like this compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (287.23 g/mol ).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching vibrations from the amine and amide groups.

-

C=O stretching vibrations from the carboxylic acid and amide groups.

-

C-N stretching vibrations.

-

O-H stretching from the carboxylic acid.

Signaling Pathways and Experimental Workflows

Orotic Acid and Pyrimidine (B1678525) Biosynthesis

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[4] The pathway involves the conversion of carbamoyl (B1232498) phosphate and aspartate to orotate, which is then converted to uridine (B1682114) monophosphate (UMP).

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of orotic acid.

Experimental Workflow for Synthesis and Purification

The overall process for producing research-grade this compound can be summarized in the following workflow.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and analytical characterization of this compound for research purposes. The detailed protocols and methodologies outlined herein are intended to enable researchers to produce and validate high-purity this compound for their investigations into its potential biological and therapeutic effects. Adherence to rigorous purification and analytical practices is paramount to ensure the reliability and reproducibility of subsequent research findings.

References

- 1. US6838562B2 - Process for preparing a creatine heterocyclic acid salt and method of use - Google Patents [patents.google.com]

- 2. US6399819B1 - Process for purifying creatine - Google Patents [patents.google.com]

- 3. This compound | C9H13N5O6 | CID 12135009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Creatine Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) orotate (B1227488) is a salt formed from creatine, a well-established ergogenic aid, and orotic acid, an intermediate in pyrimidine (B1678525) nucleotide biosynthesis.[1] This compound is of interest to the scientific community for its potential to leverage the physiological roles of both its constituent molecules, theoretically offering enhanced bioavailability and synergistic effects compared to creatine monohydrate.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of creatine orotate, detailed experimental protocols for its analysis, and a review of its physiological mechanism of action, including relevant signaling pathways. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and sports nutrition.

Chemical and Physical Properties

This compound is a white, odorless, and chalky-tasting solid.[2] It is hygroscopic and should be stored in a tightly sealed container in a cool, well-ventilated area.[2] The compound is stable under normal conditions but is reactive with oxidizing agents and acids.[2] It is available in different stoichiometric ratios, with tri-creatine orotate being a common form where three creatine molecules are bound to one orotic acid molecule.[3]

Quantitative Data

The following tables summarize the key quantitative chemical and physical properties of this compound and its common form, tri-creatine orotate.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₅O₆ | [4] |

| Molecular Weight | 287.23 g/mol | [4] |

| CAS Number | 768386-56-7 | [4] |

| IUPAC Name | 2-[carbamimidoyl(methyl)amino]acetic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | [4] |

Table 2: Physical Properties of Tri-Creatine Orotate

| Property | Value | Source |

| Appearance | White, powdered solid | [2] |

| Odor | Odorless | [2] |

| Taste | Chalky | [2] |

| Melting Point | 218-225°C | [2] |

| Solubility in Water | Very slightly soluble in cold water | [2] |

| Solubility in Alcohol | Insoluble | [2] |

| Solubility in Acid | Soluble in dilute acid | [2] |

| Stability | Stable, hygroscopic | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and characterization of this compound. The following sections provide protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is adapted for the simultaneous determination of creatine and its related substances.[5][6]

-

Objective: To determine the purity of a this compound sample and quantify the amounts of creatine, orotic acid, and potential impurities like creatinine (B1669602).

-

Instrumentation:

-

HPLC system with a UV detector

-

Hypersil BDS C18 column (250 × 4.6 mm, 5 μm) or equivalent[5]

-

-

Reagents:

-

Acetonitrile (HPLC grade)[5]

-

Tetrabutylammonium hydroxide (B78521) (TAH)[5]

-

Monopotassium phosphate (B84403) (KH₂PO₄)[5]

-

Orthophosphoric acid[5]

-

Creatine, orotic acid, and creatinine reference standards

-

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

-

Dissolve the sample in the mobile phase, using sonication if necessary, and dilute to the mark. This yields a stock solution of 1 mg/mL.

-

For the analysis of this compound, further dilute 1 mL of the stock solution to 10 mL with the mobile phase to obtain a concentration of 100 µg/mL.[5]

-

-

Chromatographic Conditions:

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject the prepared standard solutions of creatine, orotic acid, and creatinine to determine their retention times and generate calibration curves.

-

Inject the prepared sample solution.

-

Identify and quantify the peaks in the sample chromatogram by comparing them with the standards.

-

-

Data Analysis: Calculate the purity of the this compound sample and the concentration of any impurities based on the peak areas and the calibration curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.

-

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structural integrity of this compound.

-

Instrumentation:

-

NMR spectrometer (e.g., 500 MHz or higher)

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

-

Acquisition Parameters (¹H NMR):

-

Solvent: D₂O

-

Temperature: 25°C

-

Pulse Program: Standard 1D proton experiment

-

Number of Scans: 16-64 (adjust for signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

-

Acquisition Parameters (¹³C NMR):

-

Solvent: D₂O

-

Temperature: 25°C

-

Pulse Program: Standard 1D carbon experiment with proton decoupling

-

Number of Scans: 1024 or more (adjust for signal-to-noise)

-

Relaxation Delay: 2-5 seconds

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Assign the peaks in the ¹H and ¹³C spectra to the corresponding protons and carbons in the creatine and orotate moieties. Expected ¹H NMR chemical shifts for creatine in D₂O are around 3.03 ppm (methyl group) and 3.92 ppm (methylene group).[7]

-

Synthesis of this compound

The following is a general procedure for the synthesis of this compound, based on a patented method.[8]

-

Objective: To synthesize this compound from creatine monohydrate and orotic acid.

-

Materials:

-

Creatine monohydrate

-

Orotic acid

-

Reaction vessel with stirring capability

-

Filtration apparatus

-

-

Procedure:

-

Under room temperature, slowly add 149 grams of creatine monohydrate to 1.5 liters of ethanol in a reaction vessel with continuous agitation and stirring for 30 minutes.[8]

-

Slowly add 156 grams of orotic acid to the mixture while maintaining continuous stirring for 4 hours at room temperature.[8]

-

After the reaction is complete, filter the mixture to separate the solid product from the solvent.

-

Wash the collected solid residue with ethanol to remove any unreacted starting materials.

-

Dry the final product to obtain this compound. The expected yield is approximately 272 grams.[8]

-

Signaling Pathways and Mechanism of Action

The physiological effects of this compound are attributed to the combined actions of its creatine and orotic acid components.[1]

The Role of Creatine: The Phosphocreatine (B42189) Energy Shuttle

The primary function of creatine is to serve as a temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[9][10]

-

Uptake: Creatine is transported into the cell via the creatine transporter (SLC6A8).[1]

-

Phosphorylation: Inside the cell, particularly in the mitochondria, creatine is phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr), using ATP generated from oxidative phosphorylation.[9][10]

-

Energy Shuttle: PCr diffuses from the mitochondria to sites of high energy consumption in the cytosol.

-

ATP Regeneration: At these sites, cytosolic creatine kinase catalyzes the transfer of the phosphate group from PCr to ADP, rapidly regenerating ATP.[1][9] This process is crucial for maintaining ATP levels during intense exercise or high neuronal activity.[1]

The Role of Orotic Acid: Pyrimidine Biosynthesis

Orotic acid is a precursor in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA, RNA, and other important molecules.[1] It is hypothesized that by providing a source of orotic acid, this compound may support cellular energy metabolism and nucleotide synthesis, potentially offering benefits beyond those of creatine alone, though this is not yet definitively proven.[1]

Potential Influence on Anabolic Signaling: The Akt/mTOR Pathway

Creatine supplementation has been shown to influence anabolic signaling pathways, such as the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and hypertrophy.[11][12]

-

Activation: Resistance exercise and growth factors like IGF-1 can activate this pathway.[11]

-

Creatine's Influence: Creatine supplementation may enhance the activation of the Akt/mTOR pathway, potentially by upregulating IGF-1 expression.[11]

-

Downstream Effects: Activated Akt phosphorylates and activates mTOR, which in turn phosphorylates downstream targets like p70S6K, leading to an increase in muscle protein synthesis.[11][12]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

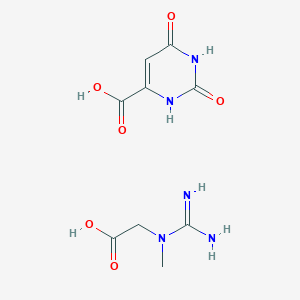

Caption: Chemical structures of creatine and orotic acid, the components of this compound.

Caption: The phosphocreatine shuttle for rapid ATP regeneration.

Caption: The two-step enzymatic pathway of endogenous creatine biosynthesis.

Caption: Postulated mechanism of creatine's influence on the Akt/mTOR signaling pathway.

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Caption: A simplified workflow for the laboratory synthesis of this compound.

Conclusion

This compound presents an interesting molecule for the fields of sports nutrition and pharmaceutical development. Its chemical and physical properties are reasonably well-defined, although much of the scientific literature extrapolates its benefits from studies on creatine monohydrate.[1] The experimental protocols provided herein offer a starting point for the robust analysis of this compound. Further research is warranted to fully elucidate the unique pharmacokinetic profile and potential synergistic benefits of this compound in vivo. Specifically, direct comparative studies against creatine monohydrate are needed to substantiate claims of superior bioavailability and efficacy.[1]

References

- 1. proveitsupplements.com [proveitsupplements.com]

- 2. cambridgecommodities.com [cambridgecommodities.com]

- 3. Tri-Creatine Orotate [ingredientsfamily.com]

- 4. This compound | C9H13N5O6 | CID 12135009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Spatially localized 1H NMR spectra of metabolites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6838562B2 - Process for preparing a creatine heterocyclic acid salt and method of use - Google Patents [patents.google.com]

- 9. Creatine - Wikipedia [en.wikipedia.org]

- 10. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sportsmedoa.com [sportsmedoa.com]

- 12. researchgate.net [researchgate.net]

In Vitro Stability of Creatine Orotate in Biological Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine (B1669601) orotate (B1227488), a salt formed from creatine and orotic acid, is a nutritional supplement marketed with the premise of enhanced bioavailability and additional metabolic benefits attributed to the orotate moiety. While the ergogenic and neuroprotective effects of creatine are well-documented, the stability of creatine orotate in solution, particularly in biological buffers relevant to in vitro research, is not well-established in publicly available literature. This technical guide provides a comprehensive overview of the theoretical stability of this compound, outlines detailed experimental protocols for its in vitro stability assessment, and discusses the relevant signaling pathways of its constituent components. Due to the lack of published quantitative stability data for this compound, this guide presents templates for data presentation, enabling researchers to systematically record and evaluate their findings. The primary degradation product of the creatine moiety is creatinine (B1669602), formed via intramolecular cyclization, a reaction known to be accelerated by acidic pH and elevated temperatures. The stability of the orotate component under physiological conditions is also a consideration for understanding the complete degradation profile of this compound. This document serves as a foundational resource for researchers aiming to design and conduct rigorous in vitro studies involving this compound.

Physicochemical Properties of this compound

This compound is a salt comprised of creatine and orotic acid. Understanding the individual properties of these components is crucial for predicting the behavior of the salt in solution.

| Property | Creatine | Orotic Acid | This compound (Tri-Creatine Orotate) |

| Molecular Formula | C₄H₉N₃O₂ | C₅H₄N₂O₄ | C₁₇H₂₅N₉O₁₀ |

| Molecular Weight | 131.13 g/mol | 156.10 g/mol | 549 g/mol |

| Appearance | White crystalline powder | White crystalline powder | White powdered solid |

| Solubility in Water | Slightly soluble, increases with temperature | Soluble | Very slightly soluble in cold water |

| pKa | ~2.7, ~10.5 | ~2.4, ~9.45 | Not available |

| Melting Point | ~303 °C (decomposes) | 345-346 °C | 218-225 °C |

Note: The data for this compound is based on available information for tri-creatine orotate.

Predicted Stability Profile

Based on the known instability of creatine in aqueous solutions, it is anticipated that this compound will also be susceptible to degradation, primarily influenced by pH and temperature. The creatine moiety is expected to degrade into creatinine through a non-enzymatic cyclization reaction. This process is catalyzed by acidic conditions. The orotic acid component is generally more stable but can undergo decarboxylation at very high temperatures. Under physiological conditions, the stability of the orotate ring is a factor to be considered.

Experimental Protocols for In Vitro Stability Assessment

The following protocols are designed to provide a robust framework for determining the in vitro stability of this compound in common biological buffers.

Preparation of Stock Solutions

Due to the limited solubility of this compound, careful preparation of stock solutions is essential.

Materials:

-

This compound powder

-

Sterile, deionized water or Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

Sterile conical tubes

-

Vortex mixer

-

Water bath (optional)

-

Sterile 0.22 µm syringe filters

Procedure:

-

In a sterile environment, weigh the desired amount of this compound powder.

-

Add the powder to a sterile conical tube.

-

Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration.

-

Vortex the solution vigorously for 2-3 minutes.

-

If necessary, gently warm the solution in a water bath at 37-40°C to aid dissolution. Avoid excessive heat to prevent degradation.

-

Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Prepare fresh stock solutions for each experiment to ensure consistency.

In Vitro Stability Study in Biological Buffers

This protocol outlines a time-course experiment to assess the stability of this compound in different biological buffers at physiological temperature.

Materials:

-

This compound stock solution (e.g., 100 mM)

-

Biological buffers:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Tris-HCl buffer (50 mM), pH 7.4

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

-

Sterile microcentrifuge tubes

-

Incubator set at 37°C

-

HPLC system with UV detector

-

Analytical standards for creatine, creatinine, and orotic acid

Procedure:

-

Prepare working solutions of this compound (e.g., 1 mM) by diluting the stock solution in each of the pre-warmed (37°C) biological buffers.

-

Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

-

Incubate the tubes at 37°C.

-

At each designated time point, remove one aliquot from each buffer condition and immediately freeze it at -80°C to halt any further degradation.

-

Once all time points are collected, thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) for samples in cell culture media.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the concentrations of creatine, creatinine, and orotic acid.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is suitable for the simultaneous quantification of creatine, creatinine, and orotic acid.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a buffer such as 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm for creatine and creatinine, and 280 nm for orotic acid (a diode array detector is ideal).

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Data Presentation (Templates)

As no quantitative stability data for this compound is currently available in the literature, the following tables are provided as templates for researchers to record their experimental findings.

Table 1: Stability of this compound (Creatine Moiety) in Biological Buffers at 37°C

| Time (hours) | Concentration of Creatine (mM) in PBS (pH 7.4) | Concentration of Creatine (mM) in Tris-HCl (pH 7.4) | Concentration of Creatine (mM) in DMEM + 10% FBS |

| 0 | |||

| 1 | |||

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 72 |

Table 2: Formation of Creatinine from this compound in Biological Buffers at 37°C

| Time (hours) | Concentration of Creatinine (mM) in PBS (pH 7.4) | Concentration of Creatinine (mM) in Tris-HCl (pH 7.4) | Concentration of Creatinine (mM) in DMEM + 10% FBS |

| 0 | |||

| 1 | |||

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 72 |

Table 3: Stability of this compound (Orotate Moiety) in Biological Buffers at 37°C

| Time (hours) | Concentration of Orotic Acid (mM) in PBS (pH 7.4) | Concentration of Orotic Acid (mM) in Tris-HCl (pH 7.4) | Concentration of Orotic Acid (mM) in DMEM + 10% FBS |

| 0 | |||

| 1 | |||

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 72 |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for the in vitro stability assessment of this compound.

Caption: Workflow for in vitro stability testing of this compound.

Signaling Pathways

The biological effects of this compound are likely a combination of the actions of creatine and orotic acid.

Creatine Signaling: Creatine is known to influence the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and cell growth.

Caption: Simplified signaling pathway of creatine via Akt/mTOR.

Orotic Acid Signaling: Orotic acid has been shown to activate the mTORC1 pathway through the negative regulation of AMP-activated protein kinase (AMPK), which can promote cell proliferation.

Caption: Simplified signaling pathway of orotic acid via AMPK/mTORC1.

Conclusion

This technical guide provides a framework for the systematic evaluation of the in vitro stability of this compound in biological buffers. While published data on this specific salt is scarce, the provided protocols and data presentation templates offer a robust starting point for researchers. The stability-indicating HPLC method is critical for accurately quantifying the degradation of this compound and the formation of its byproducts. Understanding the stability of this compound is paramount for the design of reliable in vitro experiments and for the interpretation of their outcomes. The distinct signaling pathways of creatine and orotic acid suggest that the biological effects of this compound may be multifaceted and warrant further investigation.

Creatine Orotate: A Preclinical-Level Technical Guide to its Hypothesized Neuroprotective Potential

Disclaimer: This technical guide synthesizes the preclinical neuroprotective evidence for creatine (B1669601) and orotic acid as individual compounds. To date, no preclinical or clinical studies have been published that specifically investigate creatine orotate (B1227488) as a singular entity for neuroprotection. The potential benefits, mechanisms, and experimental data presented herein are therefore hypothetical, based on the known properties of its constituent parts. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The prospect of neuroprotection in the context of progressive neurodegenerative diseases and acute neurological insults remains a significant challenge in modern medicine. Creatine orotate, a salt combining the well-researched ergogenic and neuroprotective agent creatine with orotic acid, a precursor in pyrimidine (B1678525) nucleotide synthesis, presents a compelling, albeit untested, therapeutic concept. This guide provides an in-depth analysis of the preclinical data for each component, offering a foundation for hypothesizing the potential neuroprotective efficacy of this compound. We will delve into the distinct and potentially synergistic mechanisms of action, summarize quantitative preclinical outcomes in established disease models, provide detailed experimental protocols, and visualize the key signaling pathways.

Hypothesized Mechanism of Action

The neuroprotective potential of this compound is predicated on the complementary actions of its two components: the bioenergetic and anti-apoptotic properties of creatine, and the role of orotic acid in nucleic acid synthesis and cellular repair.

Creatine: The Bioenergetic Guardian

Creatine is a cornerstone of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as the brain and skeletal muscle.[1][2] Its primary role is to maintain adenosine (B11128) triphosphate (ATP) levels via the phosphocreatine (B42189) (PCr) shuttle.[[“]] In neurodegenerative conditions, which are often characterized by mitochondrial dysfunction and energy deficits, creatine supplementation has been shown to be beneficial in preclinical models.[4]

The key neuroprotective mechanisms of creatine include:

-

Maintenance of Cellular ATP Pools: By providing a readily available phosphate (B84403) group to regenerate ATP from ADP, creatine helps to buffer cellular energy levels, which is critical for neuronal survival under metabolic stress.[[“]]

-

Mitochondrial Protection: Creatine has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade, thereby reducing the release of pro-apoptotic factors like cytochrome c.[[“]]

-

Activation of Pro-Survival Signaling: Creatine can stimulate pro-survival signaling pathways, notably the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[5]

-

Antioxidant Properties: Creatine exhibits direct and indirect antioxidant effects, helping to mitigate the oxidative stress that is a common feature of neurodegenerative diseases.[[“]]

Orotic Acid: The Building Block for Repair

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential components of RNA and DNA.[6][7][8] In the context of neuronal injury, the demand for nucleic acid precursors is heightened to support cellular repair and regeneration.

The proposed neuroprotective mechanism of orotic acid centers on:

-

Replenishing Pyrimidine Pools: By providing a direct precursor for pyrimidine synthesis, orotic acid may facilitate the repair of damaged neurons and support the synthesis of essential molecules for cell survival.[7] This is particularly relevant in conditions like ischemia where nucleotide levels are depleted.

The this compound Synergy Hypothesis

The combination of creatine and orotic acid in a single salt could offer a dual-pronged approach to neuroprotection:

-

Enhanced Bioavailability: It is hypothesized that the orotate salt may improve the bioavailability of creatine, although this has not been experimentally verified.

-

Complementary Mechanisms: Creatine would address the immediate energy crisis in damaged neurons, while orotic acid would provide the necessary building blocks for subsequent cellular repair and recovery.

Preclinical Evidence

The following tables summarize quantitative data from preclinical studies on creatine and orotic acid in various models of neurodegeneration and neuronal injury.

Preclinical Efficacy of Creatine

| Model | Animal | Treatment Protocol | Key Quantitative Outcomes | Reference |

| Huntington's Disease | R6/2 Transgenic Mouse | 1% and 2% creatine in diet | Survival: Increased mean survival from 97.6 days to 106.6 days (1%) and 114.6 days (2%). Motor Performance: Significant improvement on rotarod test. Neuropathology: Delayed brain atrophy and striatal neuron shrinkage. | [9][10] |

| Parkinson's Disease | MPTP-induced Mouse Model | Oral supplementation with 1% creatine or 1% cyclocreatine (B13531) | Neurochemical: Significant protection against MPTP-induced dopamine (B1211576) depletion. Histological: Protection against loss of tyrosine hydroxylase immunostained neurons in the substantia nigra. | [11] |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A Transgenic Mouse | 1% and 2% creatine in diet | Survival: Dose-dependent extension of survival. Motor Performance: Dose-dependent improvement in motor performance. Neuropathology: Protection from loss of motor neurons. | [12][13][14][15] |

| Ischemic Stroke | MCAO Mouse Model | 2% creatine in diet for 1 month prior to MCAO | Infarct Volume: 40% reduction in infarct volume after 45 minutes of MCAO. Bioenergetics: Buffered ischemia-mediated cerebral ATP depletion by ~56.3%. Apoptosis: Significantly reduced post-ischemic caspase-3 activation and cytochrome c release. | [16][17][18][19][20] |

Preclinical Efficacy of Orotic Acid

| Model | Animal | Treatment Protocol | Key Quantitative Outcomes | Reference |

| Global Cerebral Ischemia | Mongolian Gerbil | 100, 200, or 300 mg/kg i.p. 2h before ischemia | Neuronal Survival: Significantly reduced delayed neuronal death of hippocampal CA1 neurons. | [21] |

| Global Cerebral Ischemia | Mongolian Gerbil | 300 mg/kg i.p. 24h after ischemia | Neuronal Survival: Suppressed CA1 neuronal damage. | [21] |

Experimental Protocols

This section provides detailed methodologies for the key preclinical models cited in this guide.

Parkinson's Disease Model: MPTP-induced Neurotoxicity

Objective: To model the loss of dopaminergic neurons characteristic of Parkinson's disease.

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.[22]

Procedure:

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

MPTP Preparation: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-HCl is dissolved in sterile 0.9% saline to the desired concentration (e.g., 3 mg/mL) and prepared fresh daily.[23]

-

Administration: MPTP is administered via intraperitoneal (i.p.) injection. A common acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.[22]

-

Endpoint: Animals are typically euthanized 7 to 21 days after the final MPTP injection.

-

Outcome Measures:

-

Neurochemical: Striatal dopamine and its metabolites (DOPAC, HVA) are quantified using high-performance liquid chromatography (HPLC).

-

Histological: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) is determined via immunohistochemistry and stereological counting.

-

Behavioral: Motor deficits are assessed using tests such as the rotarod and pole test.

-

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

Objective: To model focal ischemic stroke in rodents.

Animal Model: Mice (e.g., C57BL/6) are commonly used.

Procedure:

-

Anesthesia: The mouse is anesthetized with isoflurane (B1672236) (4-5% for induction, 1-2% for maintenance).[24]

-

Surgical Preparation: A midline ventral neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[25][26]

-

Occlusion: A silicone rubber-coated monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[25][27] Occlusion is confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

-

Duration: The filament is left in place for a defined period (e.g., 30-90 minutes) for transient MCAO, or permanently.[28]

-

Reperfusion (for transient MCAO): The filament is withdrawn to allow reperfusion.

-

Endpoint: Animals are typically assessed 24 hours after MCAO.

-

Outcome Measures:

-

Infarct Volume: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct unstained (white).[28]

-

Neurological Deficit Score: A graded scoring system is used to assess motor and neurological deficits.

-

Histological Analysis: Neuronal death and apoptosis can be assessed using techniques like Nissl staining and TUNEL assays.

-

Caption: Workflow for the MCAO mouse model of ischemic stroke.

Amyotrophic Lateral Sclerosis (ALS) Model: SOD1-G93A Transgenic Mouse

Objective: To model the progressive motor neuron degeneration of ALS.

Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation. The B6SJL hybrid background is commonly used.[29][30]

Procedure:

-

Genotyping: Pups are genotyped to confirm the presence of the SOD1-G93A transgene.

-

Monitoring: Animals are monitored regularly for disease onset and progression. This includes weekly body weight measurements and motor function testing.

-

Disease Onset: Onset is often defined as the peak of the body weight curve or the first sign of motor impairment (e.g., tremor, hindlimb weakness).

-

Motor Function Testing:

-

Rotarod: Assesses motor coordination and balance.

-

Grip Strength: Measures forelimb and hindlimb muscle strength.

-

-

Endpoint: The study endpoint can be a predefined time point, a specific stage of disease progression, or humane endpoints based on the severity of paralysis.

-

Outcome Measures:

-

Survival: The lifespan of the animals is recorded.

-

Motor Performance: Changes in rotarod performance and grip strength over time are analyzed.

-

Histological: The number of motor neurons in the spinal cord is quantified.

-

Caption: Workflow for the SOD1-G93A transgenic mouse model of ALS.

Signaling Pathways

Creatine's Neuroprotective Signaling

Creatine's neuroprotective effects are mediated through several interconnected pathways, with the maintenance of energy homeostasis and activation of pro-survival signals being central.

Caption: Key signaling pathways in creatine-mediated neuroprotection.

Orotic Acid's Role in Pyrimidine Biosynthesis

Orotic acid is a key intermediate in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.

Caption: The role of orotic acid in the pyrimidine biosynthesis pathway.

Future Directions and Conclusion

While the preclinical data for creatine and orotic acid individually are promising, the neuroprotective potential of this compound remains a compelling but unproven hypothesis. The synergistic potential of combining a bioenergetic agent with a precursor for nucleic acid synthesis warrants direct investigation.

Future preclinical studies should focus on:

-

Direct Comparison: Evaluating this compound against creatine monohydrate and sodium orotate in established neurodegeneration models to determine if the salt form offers superior efficacy or bioavailability.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its delivery to the central nervous system.

-

Dose-Response Studies: Establishing the optimal therapeutic dose of this compound for neuroprotection.

-

Chronic Treatment Models: Assessing the long-term safety and efficacy of this compound in models of chronic neurodegenerative diseases.

References

- 1. news-medical.net [news-medical.net]

- 2. hcn.health [hcn.health]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orotic acid - Wikipedia [en.wikipedia.org]

- 7. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 9. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of creatine in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of creatine in a transgenic animal model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved reperfusion and neuroprotection by creatine in a mouse model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Prophylactic creatine administration mediates neuroprotection in cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Video: Intraluminal Middle Cerebral Artery Occlusion MCAO Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice [jove.com]

- 28. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 29. als.be [als.be]

- 30. alzforum.org [alzforum.org]

The Cognitive Enhancing Potential of Creatine Orotate: A Mechanistic and Experimental Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an in-depth technical guide on the hypothesized cognitive enhancing effects of creatine (B1669601) orotate (B1227488). It is important to note that direct research on creatine orotate's impact on cognition is currently limited. The information presented herein is a synthesis of the well-established roles of creatine and the emerging neuroprotective potential of orotic acid, forming a theoretical framework for future investigation.

Executive Summary

Creatine has emerged as a promising agent for cognitive enhancement and neuroprotection, primarily through its role in cellular energy metabolism. This compound, a salt of creatine and orotic acid, presents a novel compound of interest, theoretically combining the bioenergetic advantages of creatine with the potential neuroprotective and metabolic benefits of orotic acid. This whitepaper explores the distinct and potentially synergistic mechanisms of these two moieties, outlines hypothetical experimental protocols for investigating their combined cognitive effects, and presents a framework for future research and development in the field of nootropics and neurotherapeutics. While robust clinical data on this compound is nascent, the foundational science of its components suggests a compelling case for its investigation as a cognitive enhancer.

Introduction

The brain is an organ with exceptionally high energy demands, consuming approximately 20% of the body's total energy at rest. This metabolic activity is crucial for maintaining neuronal integrity, synaptic transmission, and cognitive functions. Consequently, strategies to enhance brain energy metabolism have been a focal point of research for improving cognitive performance and mitigating neurodegenerative processes. Creatine, an endogenous compound pivotal to cellular adenosine (B11128) triphosphate (ATP) recycling, has been extensively studied for its ergogenic effects in muscle tissue and, more recently, for its nootropic and neuroprotective properties.

This compound is a unique formulation that binds creatine with orotic acid, a precursor in the biosynthesis of pyrimidines. This combination is hypothesized to offer advantages beyond those of traditional creatine supplements, such as creatine monohydrate. Orotic acid's role in nucleotide synthesis and cellular metabolism suggests potential synergistic effects that could enhance the overall cognitive benefits. This document aims to provide a comprehensive technical overview of the theoretical underpinnings of this compound's cognitive enhancing effects, based on the current understanding of its individual components.

Proposed Mechanisms of Action

The cognitive enhancing effects of this compound are likely multifaceted, stemming from the independent and potentially synergistic actions of creatine and orotic acid.

The Role of Creatine in Brain Bioenergetics

Creatine plays a critical role in maintaining cellular energy homeostasis through the creatine kinase (CK)/phosphocreatine (B42189) (PCr) system. In the brain, this system acts as a temporal and spatial energy buffer, rapidly replenishing ATP during periods of high metabolic demand, such as those associated with intense cognitive tasks. The primary mechanisms include:

-

ATP Buffering: Creatine kinase catalyzes the reversible transfer of a phosphate (B84403) group from phosphocreatine to ADP, regenerating ATP. This is crucial for maintaining the high ATP/ADP ratio required for neuronal function and survival.

-

Mitochondrial Protection: Creatine is thought to stabilize mitochondrial membranes and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death.[1]

-

Reduction of Oxidative Stress: By maintaining energy levels, creatine helps to mitigate the production of reactive oxygen species (ROS) that can occur when cellular energy metabolism is compromised.[1]

-

Neuromodulation: Emerging evidence suggests that creatine may also act as a neuromodulator, influencing neurotransmitter systems such as the GABAergic and glutamatergic pathways.[2]

The Neuroprotective Potential of Orotic Acid

Orotic acid is an intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for a wide range of cellular functions, including DNA and RNA synthesis, and phospholipid metabolism.[1] Its potential neuroprotective mechanisms are thought to involve:

-

Support of Nucleic Acid Synthesis: Adequate availability of pyrimidines is critical for neuronal repair and maintenance.

-

Phospholipid Metabolism: Orotic acid may support the synthesis of phospholipids, which are essential components of neuronal membranes and myelin sheaths.[1]

-

Neuroprotection in Ischemia: Preclinical studies have suggested that orotic acid may have neuroprotective effects in models of cerebral ischemia by supporting pyrimidine nucleotide levels and preventing delayed neuronal death.[1]

Synergistic Potential of this compound

The combination of creatine and orotic acid in a single compound could offer synergistic benefits for cognitive enhancement. It is hypothesized that orotic acid may enhance the bioavailability and uptake of creatine into cells, although this has not yet been demonstrated experimentally. Furthermore, by providing both a key energy buffer (creatine) and a precursor for essential building blocks (orotic acid), this compound may offer a more comprehensive approach to supporting neuronal health and cognitive function.

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the proposed mechanisms of action for creatine and orotic acid.

References

Preliminary Research on Creatine Orotate and Muscle Hypertrophy: A Technical Guide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of available scientific literature. Creatine (B1669601) orotate (B1227488) is a compound for which there is a notable lack of direct scientific investigation regarding its effects on muscle hypertrophy. The following guide provides a detailed analysis of its constituent components, creatine and orotic acid, and offers a theoretical perspective on their potential combined effects.

Introduction

Muscle hypertrophy, the growth of muscle cells, is a complex biological process central to exercise physiology and clinical medicine. The pursuit of safe and effective compounds to augment muscle mass has led to the exploration of various nutritional supplements. Creatine, in its monohydrate form, is one of the most extensively researched and validated ergogenic aids for increasing muscle mass and strength.[1] Orotic acid, an intermediate in pyrimidine (B1678525) nucleotide biosynthesis, has also been suggested to play a role in anabolic processes.[2]

Creatine orotate is a salt formed from creatine and orotic acid. It is marketed with the premise that it combines the established benefits of creatine with the purported anabolic effects of orotic acid, potentially offering superior bioavailability or synergistic action. However, a thorough review of the scientific literature reveals a significant gap in direct evidence supporting these claims for the combined compound.

This technical guide provides a preliminary research framework on this compound by dissecting the known and proposed mechanisms of its individual components. It summarizes quantitative data from relevant studies, details established experimental protocols, and visualizes the key signaling pathways. This document aims to serve as a foundational resource for stimulating and guiding future research into the potential efficacy and safety of this compound as a modulator of muscle hypertrophy.

Creatine and Muscle Hypertrophy

Creatine's role in promoting muscle hypertrophy is multifaceted, extending beyond its primary function in energy metabolism. While the immediate provision of adenosine (B11128) triphosphate (ATP) via the phosphocreatine (B42189) system is crucial for performance, several downstream signaling pathways are modulated by creatine supplementation, leading to enhanced muscle protein synthesis and growth.[1]

Mechanisms of Action

-

Activation of the Akt/mTOR Signaling Pathway: The Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of muscle protein synthesis.[1][3] Creatine supplementation has been shown to enhance the phosphorylation of key proteins in this cascade, including Akt and the downstream effector p70S6K, suggesting an upregulation of anabolic signaling.[1][3]

-

Increased Insulin-like Growth Factor-1 (IGF-1) Expression: IGF-1 is a potent anabolic hormone that stimulates muscle growth.[4] Studies have demonstrated that creatine supplementation, particularly when combined with resistance training, can increase the intramuscular concentration and mRNA expression of IGF-1.[5][6][7] This increase in local IGF-1 may further amplify the activation of the Akt/mTOR pathway.[1]

-

Cell Volumization: Creatine is an osmotically active substance that draws water into muscle cells, a phenomenon known as cell volumization.[8][9] This cellular swelling is not merely a transient increase in size but is considered an anabolic stimulus that can trigger signaling cascades promoting protein synthesis and inhibiting protein breakdown.[8][10][11]

Signaling Pathways

Caption: Creatine-mediated signaling pathways leading to muscle hypertrophy.

Quantitative Data Presentation

The following table summarizes the results from a meta-analysis of randomized controlled trials investigating the effect of creatine supplementation combined with resistance training on muscle hypertrophy.

| Study Parameter | Population | Duration | Creatine Monohydrate Dosage | Outcome Measure | Mean Effect Size (vs. Placebo) | Reference |

| Regional Muscle Hypertrophy | Healthy Adults | 6-52 weeks | Loading: 20 g/day for 5-7 days; Maintenance: 3-6 g/day or 0.1-0.15 g/kg/day | Muscle Thickness (cm) | Upper Body: 0.10 - 0.16 cmLower Body: 0.10 - 0.16 cm | [8][12] |

| Lean Body Mass | Healthy Adults | 4-12 weeks | 2-10 g/day or 0.03-0.22 g/kg/day | Strength (kg) | Upper Body: +4.43 kgLower Body: +11.35 kg | [5] |

| Lean Body Mass | Healthy Young Adults | 12 weeks | 5 g/day | Lean Body Mass (kg) | No significant difference compared to placebo (+2 kg in both groups) | [13][14] |

Note: One recent study found no additional benefit of creatine on muscle mass gain compared to resistance training alone, suggesting the effects might be overestimated in some contexts.[13][14]

Experimental Protocols

Objective: To assess the effect of creatine monohydrate supplementation on muscle hypertrophy in conjunction with a structured resistance training program.

Methodology:

-

Participant Recruitment: Recruit healthy, untrained or recreationally trained adults. Screen for contraindications to exercise and creatine supplementation.

-

Randomization: Employ a double-blind, placebo-controlled design. Randomly assign participants to either a creatine group or a placebo group.

-

Supplementation Protocol:

-

Loading Phase: The creatine group ingests 20 g/day of creatine monohydrate (four doses of 5 g) for 7 days. The placebo group receives an equivalent dose of a visually identical, inert substance (e.g., maltodextrin).

-

Maintenance Phase: The creatine group ingests 5 g/day of creatine monohydrate for the remainder of the study (e.g., 11 weeks). The placebo group continues with the placebo.

-

-

Resistance Training Program: All participants engage in a supervised, whole-body resistance training program 3 times per week for 12 weeks. Training intensity and volume are progressively increased.

-

Data Collection (Pre- and Post-Intervention):

-

Muscle Hypertrophy: Measure muscle thickness of specific muscle groups (e.g., biceps, triceps, quadriceps) using B-mode ultrasound.

-

Body Composition: Assess lean body mass and fat mass using dual-energy X-ray absorptiometry (DXA).

-

Strength: Determine one-repetition maximum (1-RM) for key exercises (e.g., bench press, leg press).

-

Muscle Biopsy (Optional): Obtain a muscle biopsy from the vastus lateralis for molecular analysis (see Protocols 2.4.2 and 2.4.3).

-

-

Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare changes between the creatine and placebo groups.

Caption: Experimental workflow for a human clinical trial on creatine.

Objective: To quantify the phosphorylation status of Akt and p70S6K in muscle biopsy samples.

Methodology:

-

Sample Preparation:

-

Homogenize frozen muscle tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

Gel Electrophoresis:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), and total p70S6K.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal.

-

Caption: Workflow for Western blot analysis of muscle signaling proteins.

Orotic Acid and Muscle Hypertrophy

Orotic acid is a metabolic intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other key biomolecules.[15] Its role in muscle hypertrophy is not well-established and the available evidence is limited and conflicting.

Proposed Mechanisms of Action

The primary proposed mechanism by which orotic acid could influence muscle hypertrophy is through its role as a precursor for uridine (B1682114) monophosphate (UMP), a key pyrimidine nucleotide.[16] An increased availability of pyrimidines could theoretically support the elevated rates of RNA synthesis required for muscle protein synthesis and cellular growth. However, this link is largely speculative in the context of muscle hypertrophy.

Contradictory evidence exists from in-vitro studies, where orotic acid was found to inhibit protein synthesis and decrease the proliferation of L6 myoblasts.[11] Conversely, a study in broiler chickens reported that dietary orotic acid increased breast muscle mass.[17] These conflicting results highlight the need for further research to elucidate the true effect of orotic acid on muscle tissue in mammals.

Signaling Pathways

Caption: Theoretical pathway of orotic acid's influence on protein synthesis.

Quantitative Data Presentation

The following table presents data from a study on the effect of dietary orotic acid in broiler chickens. This data's applicability to mammals is uncertain.

| Animal Model | Duration | Orotic Acid Dosage | Outcome Measure | Result (vs. Control) | Reference |

| Broiler Chickens | 28 days | 0.6% of diet | Left Breast Muscle Mass | +1-1.5% increase | [17] |

| Broiler Chickens | 28 days | 1.0% of diet | Left Breast Muscle Mass | Less effective than 0.6% dose | [17] |

| Rat L6 Myoblasts | 24 hours | 0.001 - 0.1 mM | Protein Synthesis | Significant inhibition | [11] |

| Rat L6 Myoblasts | 24 hours | 0.001 - 0.1 mM | Cell Proliferation | Decreased | [11] |

Experimental Protocols

Objective: To determine the effect of dietary orotic acid supplementation on growth performance and muscle mass in broiler chickens.

Methodology:

-

Animal Model: Use one-day-old male broiler chicks (e.g., Ross 308).

-

Experimental Design: Randomly allocate chicks to different dietary groups (e.g., Control, 0.6% Orotic Acid, 1.0% Orotic Acid). House birds in pens with controlled environmental conditions.

-

Diets: Provide a standard basal diet to the control group. For the experimental groups, mix orotic acid into the basal diet at the specified concentrations. Ensure ad libitum access to feed and water.

-

Data Collection (e.g., Day 1 to 42):

-

Growth Performance: Measure body weight and feed intake weekly to calculate body weight gain (BWG) and feed conversion ratio (FCR).

-

Carcass Analysis: At the end of the trial, euthanize a subset of birds from each group. Dissect and weigh the breast and leg muscles.

-

-

Statistical Analysis: Use ANOVA to compare growth performance and muscle mass between the dietary groups.

Caption: Workflow for an animal study on orotic acid and muscle growth.

This compound: A Theoretical Perspective

Given the absence of direct research, the effects of this compound on muscle hypertrophy can only be hypothesized based on the known actions of its components.

Hypothesized Synergy

Theoretically, this compound could provide a dual-action benefit for muscle growth. The creatine moiety would function through its established mechanisms: enhancing the phosphocreatine energy system and stimulating anabolic signaling via the Akt/mTOR and IGF-1 pathways. Concurrently, the orotate moiety could potentially support the increased demand for RNA synthesis necessary for muscle protein accretion by providing a direct precursor for pyrimidine synthesis. This could, in theory, create a more robust anabolic environment than creatine alone. However, this remains a purely speculative hypothesis.

Bioavailability and Safety

There is no publicly available data on the bioavailability of this compound in humans. It is unknown if the salt form enhances the absorption of creatine compared to creatine monohydrate. Furthermore, the safety of long-term orotic acid supplementation is a concern. The European Food Safety Authority (EFSA) has expressed concerns about the potential carcinogenic effects of orotic acid, and high doses in animal models have been linked to adverse renal effects.[18]

Caption: Hypothetical synergistic action of this compound.

Conclusion

This technical guide has synthesized the available preliminary research relevant to this compound and its potential effects on muscle hypertrophy. The analysis reveals a stark contrast between its two components. Creatine, primarily as monohydrate, is supported by a large body of evidence demonstrating its efficacy in promoting muscle growth through well-defined molecular pathways. In contrast, the role of orotic acid in muscle hypertrophy is ambiguous, with limited and conflicting data, and its proposed mechanism remains theoretical.

Consequently, the potential of this compound as a superior ergogenic aid for muscle hypertrophy is entirely speculative at this time. There is a critical need for direct scientific inquiry to establish the bioavailability, efficacy, and safety of this compound. Future research should prioritize pharmacokinetic studies, followed by well-controlled clinical trials that directly compare this compound to creatine monohydrate. Without such data, any claims regarding the superiority of this compound are unsubstantiated. Researchers and drug development professionals should proceed with caution and recognize the significant knowledge gaps that exist for this compound.

References

- 1. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscle changes with high-intensity aerobic training in an animal model of renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. trainingwithryan.substack.com [trainingwithryan.substack.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. The Effects of Creatine Supplementation Combined with Resistance Training on Regional Measures of Muscle Hypertrophy: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 10. bosterbio.com [bosterbio.com]

- 11. Metabolic effect of orotic acid in rat L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effects of Creatine Supplementation Combined with Resistance Training on Regional Measures of Muscle Hypertrophy: A Systematic Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sports supplement creatine makes no difference to muscle gains, trial finds [unsw.edu.au]

- 14. Creatine Shows No Additional Muscle Growth in New Study | Technology Networks [technologynetworks.com]

- 15. Immunohistochemical analysis of insulin-like growth factor 1 and its receptor in sporadic schwannoma/peripheral nerve sheath tumour - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dietary orotic acid, a new selective growth stimulus for carcinogen altered hepatocytes in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of oral administration of orotic acid on hepatic morphologic characteristics and serum biochemical variables in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Impact of Creatine Orotate on Gene Expression in Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) is a well-established ergogenic aid known to enhance muscle mass and performance. While creatine monohydrate is the most studied form, other salts such as creatine orotate (B1227488) have been developed with purported advantages in solubility and bioavailability. This technical guide delves into the molecular impact of creatine orotate on gene expression in muscle cells. Due to a scarcity of direct research on this compound, this paper synthesizes findings on creatine monohydrate and orotic acid to build a comprehensive picture of its potential mechanisms of action. This guide provides an in-depth analysis of the signaling pathways affected, quantitative data on gene expression changes, and detailed experimental protocols for researchers in the field.

Introduction

Creatine is a naturally occurring compound synthesized from the amino acids arginine, glycine, and methionine. It plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain[[“]]. The primary mechanism of action for creatine involves the phosphocreatine (B42189) system, which facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP)[[“]]. Beyond its bioenergetic role, creatine supplementation has been shown to modulate gene expression, influencing pathways related to muscle growth, repair, and metabolism[[“]][2].

This compound is a salt formed by the combination of creatine and orotic acid. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, is theorized to enhance the bioavailability of creatine and may exert its own independent effects on cellular metabolism[3][4]. This guide explores the potential impact of this compound on gene expression in muscle cells by examining the known effects of both of its constituent components.

Putative Mechanisms of Action

The effects of this compound on muscle cell gene expression can be attributed to the actions of both creatine and orotic acid.

The Creatine Component

The creatine molecule influences gene expression through several proposed mechanisms:

-

Cell Swelling and Osmosensing: Creatine uptake into muscle cells leads to cell swelling, which acts as an anabolic stimulus, triggering signaling pathways that promote protein synthesis and inhibit protein breakdown[5][6].

-

Modulation of Signaling Pathways: Creatine supplementation has been shown to influence key signaling pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway[7][8][9].

-

Myogenic Regulatory Factors: Creatine may alter the expression and secretion of myokines and myogenic regulatory factors, such as myostatin and insulin-like growth factor-1 (IGF-1), which are critical for satellite cell activation and muscle hypertrophy[5][10].

The Orotic Acid Component

Orotic acid, as a precursor in nucleotide synthesis, may contribute to the overall effect of this compound through:

-

Nucleotide Synthesis: By providing a substrate for pyrimidine biosynthesis, orotic acid can support the synthesis of DNA and RNA, which is essential for cell growth and proliferation[4][11].

-

Modulation of Inflammatory and Metabolic Gene Expression: Studies in C2C12 myotubes have shown that orotic acid can diminish the contraction-provoked expression of inflammatory transcripts and modulate metabolic gene expression[2].

-

Influence on Cellular Growth: Research in L6 myoblasts suggests that orotic acid can inhibit cell growth stimulated by growth factors, potentially by interfering with the polyamine pathway[12].

Impact on Gene Expression in Muscle Cells

Creatine supplementation has been demonstrated to alter the expression of a wide range of genes in skeletal muscle. The following tables summarize the quantitative data from various studies.

Table 1: Upregulated Genes Following Creatine Supplementation

| Gene | Fold/Percent Change | Experimental Model | Reference(s) |

| Insulin-like Growth Factor-1 (IGF-1) | mRNA Increased | Human Skeletal Muscle | [13] |

| Collagen 1 (alpha(1)) | 250% Increase at Rest | Human Skeletal Muscle | [14] |

| Glucose Transporter-4 (GLUT-4) | 45% Increase at Rest | Human Skeletal Muscle | [14] |

| Myosin Heavy Chain I | 80% Increase at Rest | Human Skeletal Muscle | [14] |

| Myosin Heavy Chain IIA | 70% Increase Post-Exercise | Human Skeletal Muscle | [14] |

| Myogenic Transcription Factors (MEF2 isoforms) | Upregulated | Rat Skeletal Muscle | [[“]] |

| MyoD1, CAPN1, PAX3, MRF4, MYOG, MEF2A, MEF2D | Increased Expression | Fish Muscle | [[“]] |

| Creatine Transporter (CreaT) | Upregulated | Poultry Muscle | [[“]] |

| Focal Adhesion Kinase (FAK) | Increased Expression | Rat EDL Muscle | [10] |

| mTOR | Increased Expression | Rat EDL Muscle (Hindlimb Suspension) | [10] |

| Atrogin-1 | Increased Expression | Rat EDL Muscle (Hindlimb Suspension) | [10] |

| MuRF1 | Increased Expression | Rat Soleus Muscle (Hindlimb Suspension) | [10] |

Table 2: Downregulated Genes Following Creatine/Orotic Acid Supplementation

| Gene | Fold/Percent Change | Supplement | Experimental Model | Reference(s) | | :--- | :--- | :--- | :--- | | Myostatin | Decreased Expression | Human Skeletal Muscle |[10] | | LKB1/AMPK Pathway Genes | Downregulated | Poultry Muscle |[[“]][15] | | Interleukin 6 (Il6) | Diminished Expression | Orotic Acid | C2C12 Myotubes |[2] | | Chemokine (C-X-C Motif) Ligand 5 (Cxcl5) | Diminished Expression | Orotic Acid | C2C12 Myotubes |[2] | | Nuclear Receptor Subfamily 4 Group A Member 3 (Nr4A3) | Attenuated Transcript Levels | Orotic Acid | C2C12 Myotubes |[2] | | Early Growth Response 1 (Egr1) | Attenuated Transcript Levels | Orotic Acid | C2C12 Myotubes |[2] | | Activating Transcription Factor 3 (Atf3) | Attenuated Transcript Levels | Orotic Acid | C2C12 Myotubes |[2] | | Myosin Heavy Chain IIA (Myh2) | Attenuated Transcript Levels | Orotic Acid | C2C12 Myotubes |[2] | | Mechanically-induced Growth Factor (MGF) | Decreased Expression | Creatine | Rat EDL Muscle |[10] |

Key Signaling Pathways

The impact of creatine and orotic acid on gene expression is mediated by several key intracellular signaling pathways.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy[9]. Creatine supplementation can influence this pathway, leading to enhanced translation initiation and protein synthesis[7][8].

Figure 1: Creatine's influence on the Akt/mTOR signaling pathway.

IGF-1 Signaling Pathway

Insulin-like growth factor-1 (IGF-1) is a potent stimulator of muscle growth. Its signaling cascade activates the Akt/mTOR pathway and promotes myogenesis[3][13]. Creatine supplementation has been shown to increase resting muscle mRNA levels for IGF-1[13].

Figure 2: Overview of the IGF-1 signaling cascade in muscle cells.

Experimental Protocols

The following section outlines the methodologies for key experiments cited in the study of creatine and its effects on muscle gene expression.

Muscle Biopsy and Sample Handling

A standardized protocol for muscle biopsy is essential for obtaining high-quality tissue for gene expression analysis.

-

Subject Preparation: Subjects should be in a rested and fasted state.

-

Biopsy Site: The vastus lateralis muscle is a common site for biopsy. The area is anesthetized locally.

-

Biopsy Procedure: A small incision is made, and a biopsy needle is used to collect approximately 50-100 mg of muscle tissue.

-